N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a triazolo[1,5-a]pyrimidine scaffold, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a triazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound often employ high-yielding catalytic processes. The use of dicationic molten salts as catalysts has been documented to facilitate the synthesis of triazolo[1,5-a]pyrimidine derivatives efficiently . These methods are designed to be environmentally friendly and cost-effective, ensuring scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~7~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring, enhancing the compound’s biological activity .
Scientific Research Applications
N~7~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Industry: The compound’s derivatives are explored for their antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N7-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves the inhibition of CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar structure but different substituents.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo[1,5-a]pyrimidine scaffold but has different biological activities
Uniqueness
N~7~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring and a triazolo[1,5-a]pyrimidine scaffold, which imparts distinct biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C17H14ClN7O |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H14ClN7O/c1-11-6-15(25-17(22-11)19-10-21-25)16(26)23-14-7-20-24(9-14)8-12-2-4-13(18)5-3-12/h2-7,9-10H,8H2,1H3,(H,23,26) |
InChI Key |
RPJFFCZGBZOKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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